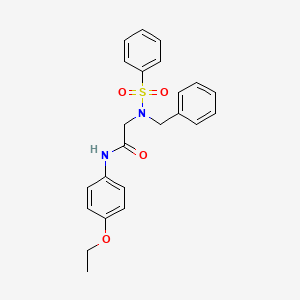

2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide

Beschreibung

The compound 2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide is a sulfonamide-functionalized acetamide derivative. Its structure features a benzylbenzenesulfonamido group attached to the acetamide backbone and a 4-ethoxyphenyl substituent. The 4-ethoxyphenyl group may enhance lipophilicity and metabolic stability compared to simpler acetamides, while the sulfonamido moiety is a hallmark of bioactive molecules targeting enzymes like carbonic anhydrases or bacterial dihydropteroate synthases .

Eigenschaften

IUPAC Name |

2-[benzenesulfonyl(benzyl)amino]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-29-21-15-13-20(14-16-21)24-23(26)18-25(17-19-9-5-3-6-10-19)30(27,28)22-11-7-4-8-12-22/h3-16H,2,17-18H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCVFEMDRWNYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

Formation of N-Benzylbenzenesulfonamide: This can be achieved by reacting benzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine.

Acylation Reaction: The N-Benzylbenzenesulfonamide is then reacted with 4-ethoxyphenylacetyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new antimicrobial agents.

Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.

Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide involves its interaction with biological targets such as enzymes. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial and Antifungal Activities

Acetamide derivatives with sulfonamide or heterocyclic substituents exhibit significant antimicrobial properties. For example:

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) demonstrated potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) .

- N-(thiazol-2-yl) (49) and N-(6-chloropyridin-2-yl) (50) derivatives showed antifungal efficacy against Candida albicans (MIC: 4–8 µg/mL) .

Comparison : The target compound’s benzylbenzenesulfonamido group may enhance bacterial membrane penetration compared to benzo[d]thiazol-sulfonyl analogs. However, the absence of a piperazine linker or heteroaromatic substituents (e.g., thiazole) might reduce its spectrum of activity .

Anticancer Activity

Quinazoline-sulfonyl acetamides, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) , inhibited cancer cell lines (HCT-116, MCF-7) with IC₅₀ values of 1.2–3.5 µM . The quinazoline moiety likely intercalates DNA or inhibits tyrosine kinases.

Comparison : The target compound lacks a quinazoline scaffold but retains the sulfonamido group, which is critical for enzyme inhibition. Its 4-ethoxyphenyl group may improve cellular uptake compared to methoxyphenyl derivatives, though anticancer activity remains speculative without direct data .

Anti-inflammatory Activity

The acetamide fragment likely modulates COX-2 or cytokine production.

Comparison: The target compound’s bulkier benzylbenzenesulfonamido group may reduce gastrointestinal toxicity compared to simpler alkylamino analogs. However, the absence of a quinazolinone core could limit its potency .

Physicochemical Properties

- N-(4-Ethoxyphenyl)acetamide (C₁₀H₁₃NO₂, MW 179.22 g/mol) has higher lipophilicity (logP ≈ 2.1) than N-(4-methoxyphenyl)acetamide (logP ≈ 1.8) due to the ethoxy group’s longer alkyl chain .

- Crystal structures of sulfonamide acetamides (e.g., N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide ) reveal stabilization via N—H···O and C—H···O hydrogen bonds, suggesting similar packing for the target compound .

Biologische Aktivität

2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of 2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide can be described as follows:

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 357.42 g/mol

- CAS Number : (This information is not provided in the search results)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms.

Antimicrobial Activity

Research indicates that compounds similar to 2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide exhibit significant antimicrobial properties. For example, studies on benzenesulfonamides have shown effectiveness against various bacterial strains, with some derivatives demonstrating up to 80% inhibition against Staphylococcus aureus at concentrations around 50 µg/mL .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 4e | S. aureus | 80.69 |

| 4g | K. pneumoniae | 79.46 |

Anticancer Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). For instance, one study reported a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity when treated with certain sulfonamide derivatives .

| Compound | Cell Line | Apoptosis Induction (%) |

|---|---|---|

| 4e | MDA-MB-231 | 22-fold increase |

Case Studies

-

Study on Anticancer Activity :

A recent study synthesized various aryl thiazolone–benzenesulfonamides and evaluated their inhibitory effects on carbonic anhydrase IX (CA IX), a target for cancer therapy. The most effective compounds showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, highlighting their potential as anticancer agents . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of sulfonamide derivatives against common pathogens. The results demonstrated substantial antibacterial activity, particularly against Gram-positive bacteria, suggesting that modifications to the benzene ring can enhance efficacy .

Q & A

Basic: What are the recommended methods for synthesizing 2-(N-Benzylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide with high purity?

Answer:

The synthesis typically involves a multi-step approach, starting with the preparation of benzenesulfonyl chloride intermediates and subsequent coupling with 4-ethoxyaniline derivatives. Key steps include:

- Nucleophilic substitution to introduce the benzyl and ethoxyphenyl groups.

- Amide bond formation under controlled conditions (e.g., using carbodiimide coupling agents like EDC or DCC).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Critical parameters include solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C for sensitive steps), and inert atmospheres to prevent oxidation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) observed during structural characterization?

Answer:

Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Mitigation strategies include:

- Multi-technique validation : Cross-verify using NMR, HSQC, and HMBC to assign ambiguous proton environments .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in stereochemistry .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

Core characterization methods include:

- and NMR : To verify substituent connectivity and aromatic proton environments .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] or [M+Na] ions) .

- Infrared spectroscopy (IR) : Identifies key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .

- HPLC : Assesses purity (>98% for biological assays) .

Advanced: What strategies are effective in optimizing the yield of this compound when scaling up synthesis?

Answer:

Yield optimization during scale-up requires:

- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) to reduce side reactions .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- Design of Experiments (DoE) : Statistical modeling to identify optimal molar ratios (e.g., amine:sulfonyl chloride) and reaction times .

Post-synthesis, fractional distillation or preparative HPLC enhances recovery of high-purity batches .

Basic: What are the key functional groups in this compound and their implications in reactivity?

Answer:

Critical functional groups include:

- Sulfonamide (-SONH-) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Benzyl group : Enhances lipophilicity, influencing membrane permeability in cellular assays .

- 4-Ethoxyphenyl moiety : Electron-donating ethoxy group stabilizes aromatic systems, affecting π-π stacking in receptor interactions .

Reactivity hotspots include the sulfonamide nitrogen (nucleophilic) and the acetamide carbonyl (electrophilic) .

Advanced: How does the compound’s structure influence its pharmacokinetic properties in preclinical models?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Lipophilicity (LogP) : The benzyl and ethoxyphenyl groups increase LogP, improving blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic stability : The sulfonamide group resists cytochrome P450 oxidation, prolonging half-life in rodent models .

- Protein binding : High albumin affinity (≥90%) due to aromatic stacking, necessitating dose adjustments in in vivo studies .

In vitro assays (e.g., microsomal stability tests) are recommended to prioritize derivatives with balanced ADME profiles .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

Recrystallization protocols vary by solubility:

- Polar solvents : Ethanol/water mixtures (70:30 v/v) at 60–80°C for high recovery .

- Nonpolar systems : Dichloromethane/hexane gradients for removing hydrophobic impurities .

Slow cooling (1–2°C/min) yields larger, purer crystals. Filter under reduced pressure and dry under vacuum (40°C, 24 hr) .

Advanced: What mechanistic insights explain its inhibitory activity against specific enzymes (e.g., kinases or proteases)?

Answer:

Crystallographic and docking studies suggest:

- Sulfonamide coordination : Binds Mg ions in kinase ATP-binding pockets, mimicking endogenous substrates .

- Aromatic stacking : The benzyl group interacts with hydrophobic residues (e.g., Phe80 in COX-2), stabilizing inhibitor-enzyme complexes .

Kinetic assays (e.g., IC, K) combined with mutagenesis validate binding modes and guide lead optimization .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : In amber vials under argon at –20°C to prevent hydrolysis of the sulfonamide group .

- Handling : Use anhydrous solvents (e.g., dried DMSO) for stock solutions to avoid precipitation .

Monitor decomposition via periodic HPLC checks (e.g., new peaks at 3–5 min retention times) .

Advanced: What computational tools are recommended for predicting its toxicity profile?

Answer:

- ADMET predictors : SwissADME or ADMETLab 2.0 estimate hepatotoxicity (e.g., CYP inhibition) and cardiotoxicity (hERG binding) .

- Molecular dynamics (MD) : Simulates metabolite formation (e.g., N-dealkylation) to identify toxic intermediates .

Validate predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.